2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate
Description
2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate is an aliphatic ester characterized by a seven-carbon chain (heptadienyl backbone) with conjugated double bonds at the 2,5-positions, methyl substituents at the 2,6-positions, and an acetylated hydroxyl group at the 4-position. This compound is structurally related to terpenoid derivatives, which often exhibit applications in fragrances, solvents, and specialty chemicals.
Properties
CAS No. |
72214-32-5 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2,6-dimethylhepta-2,5-dien-4-yl acetate |
InChI |
InChI=1S/C11H18O2/c1-8(2)6-11(7-9(3)4)13-10(5)12/h6-7,11H,1-5H3 |
InChI Key |
RKHJPQZCUGVDID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(C=C(C)C)OC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate typically involves the rearrangement of 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether in the presence of a base. This reaction yields 2,6-dimethyl-1,5-heptadien-3-ol, which is then acetylated to produce the desired acetate compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity. The industrial methods are designed to be economical and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release the active heptadienol, which then interacts with enzymes or receptors to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analog: 2,6-Octadien-4-ol, 2,6-dimethyl-, Acetate
Key Differences :
- Carbon Chain Length : The octadienyl backbone (eight carbons) vs. heptadienyl (seven carbons) results in a higher molecular weight and boiling point for the octadien derivative.
The longer carbon chain in the octadien analog may enhance its persistence in scent profiles .
Aromatic Analog: 2,6-Xylyl Acetate
Structural Contrast :
- Backbone : 2,6-Xylyl acetate features an aromatic benzene ring with methyl groups at the 2,6-positions and an acetate substituent, contrasting sharply with the aliphatic heptadien chain of the target compound.
Functional Group Analog: 2-Ethylhexyl Esters
Regulatory Considerations :
- Branched esters, such as those listed in ECHA’s SVHC (Substances of Very High Concern) database, often face stricter regulations due to persistence or toxicity. The target compound’s linear structure may reduce regulatory scrutiny compared to branched analogs .
Biological Activity
Overview
2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate (CAS No. 72214-32-5) is an organic compound with significant biological activity. This compound is characterized by its molecular formula and a molecular weight of 182.26 g/mol. It is a derivative of heptadienol, notable for its unique structural features that include two methyl groups and an acetate functional group. This article explores its biological activity, mechanisms of action, and applications in various fields.
The synthesis of 2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate typically involves the rearrangement of precursor compounds followed by acetylation. The chemical reactions it undergoes include oxidation, reduction, and substitution reactions, which can yield various derivatives such as alcohols and ketones.
| Property | Value |
|---|---|
| Molecular Formula | C11H18O2 |
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | 2,6-dimethylhepta-2,5-dien-4-yl acetate |
| CAS Number | 72214-32-5 |
| InChI Key | RKHJPQZCUGVDID-UHFFFAOYSA-N |
Biological Activity
Research indicates that 2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate exhibits various biological activities that make it a subject of interest in both chemistry and biology:
- Pheromone Activity : This compound has been identified as a key component in the pheromone signaling of the Comstock mealybug (Pseudococcus comstocki), which is significant for pest control strategies in agriculture . Field tests demonstrated its effectiveness in attracting these pests.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various bacterial strains. The acetate group may enhance its interaction with microbial membranes, leading to disruption and cell death.
- Insecticidal Effects : The compound has shown promise as an insecticide due to its ability to interfere with the normal behavior of target insect species. Its mechanism likely involves disruption of pheromone communication pathways .
The mechanism by which 2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate exerts its biological effects involves several pathways:
- Interaction with Enzymes : The active heptadienol form can interact with specific enzymes or receptors within target organisms. This interaction may lead to altered metabolic processes.
- Hydrolysis of Acetate Group : Upon hydrolysis, the release of the active heptadienol can occur, allowing it to engage with biological targets more effectively.
Case Study: Pheromone Efficacy
In a study conducted by Abegaz et al., the effectiveness of 2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate as a pheromone was assessed through field trials. The results indicated a significant increase in trapping efficiency for Pseudococcus comstocki, highlighting its potential application in integrated pest management (IPM) strategies .
Case Study: Antimicrobial Activity
A recent investigation into the antimicrobial properties of this compound demonstrated its efficacy against Escherichia coli and Staphylococcus aureus. The study utilized disk diffusion methods to quantify inhibition zones, revealing promising results that warrant further exploration into its use as a natural preservative or therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 2,5-Heptadien-4-ol, 2,6-dimethyl-, acetate, and how can yield be maximized?
- Methodology : Begin with esterification of the parent alcohol using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., sulfuric acid). Reflux conditions (4–6 hours) and solvent selection (e.g., methanol, ethanol) are critical for yield optimization. Monitor reaction progress via TLC or GC-MS. Post-reaction, isolate the product via ice-water quenching, filtration, and recrystallization from ethanol .
- Key Variables : Adjust molar ratios of reactants, catalyst concentration, and reflux duration. Use factorial design experiments to identify optimal conditions .
Q. How should researchers safely handle this compound given potential hazards?
- Safety Protocol : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of vapors. Store in a cool, dry place away from oxidizers (e.g., peroxides) and heat sources. Refer to GHS hazard codes H315 (skin irritation) and H319 (eye irritation) for analogous esters, and implement spill containment measures (e.g., inert absorbents) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- NMR : Analyze and NMR to confirm ester group formation (δ ~2.0–2.5 ppm for acetate protons).
- IR : Look for C=O stretching (~1740 cm) and C-O ester vibrations (~1240 cm).
- MS : Use EI-MS to verify molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How can contradictions between theoretical and experimental spectroscopic data be resolved?
- Troubleshooting Strategy :
- Step 1 : Confirm purity via HPLC or repeated recrystallization.
- Step 2 : Replicate experiments under inert atmospheres (e.g., N) to rule out oxidation artifacts.
- Step 3 : Compare experimental IR/Raman spectra with Density Functional Theory (DFT)-predicted vibrational modes.
- Step 4 : Consult systematic reviews or meta-analyses to identify common discrepancies in analogous esters .
05 文献检索Literature search for meta-analysis02:58
Q. What computational methods predict the reactivity of this compound in Diels-Alder reactions?
- Computational Approach :
- Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO-LUMO gaps) and transition states.
- Apply solvent models (e.g., PCM for ethanol) to simulate reaction environments.
- Validate with experimental kinetic data (e.g., rate constants under varying temperatures) .
Q. How can researchers design experiments to investigate stereochemical outcomes in derivatives of this compound?
- Experimental Design :
- Chiral Chromatography : Use HPLC with chiral stationary phases to separate enantiomers.
- Circular Dichroism (CD) : Correlate CD spectra with absolute configurations.
- Dynamic Kinetic Resolution : Explore asymmetric catalysis (e.g., organocatalysts) to control stereoselectivity during derivatization .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under acidic conditions?
- Resolution Framework :
- Controlled Degradation Studies : Expose the compound to incremental HCl concentrations (0.1–1 M) and monitor decomposition via UV-Vis kinetics.
- Structural Elucidation : Identify degradation products via LC-MS/MS and compare with literature on analogous esters.
- Meta-Analysis : Systematically review stability data from peer-reviewed journals (exclude patents or non-peer-reviewed sources) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

